molecular formula C13H14N2O3 B1309708 (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 1015844-51-5

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1309708
CAS No.: 1015844-51-5
M. Wt: 246.26 g/mol
InChI Key: CDEDWJWYBQFEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is systematically identified using IUPAC conventions as 2-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid . This nomenclature reflects the core pyrazole ring substituted at position 1 with an o-tolyl group (2-methylphenyl), at position 3 with a methyl group, and at position 4 with an acetic acid moiety. The hydroxyl group at position 5 and the ketone at position 3 further define the substituent arrangement. The CAS registry number 1015844-51-5 uniquely identifies this compound.

The molecular formula C₁₃H₁₄N₂O₃ and molecular weight 246.26 g/mol are derived from its constituent atoms. The SMILES notation CC1=CC=CC=C1N2C(=O)C(=C(N2)C)CC(=O)O encodes the connectivity of atoms, emphasizing the ortho-methyl substitution on the phenyl ring and the acetic acid side chain. The InChI key CDEDWJWYBQFEKO-UHFFFAOYSA-N provides a standardized identifier for computational and database applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its planar pyrazole ring and the spatial arrangement of substituents. The pyrazole core adopts a near-planar conformation due to conjugation between the nitrogen lone pairs and the π-system of the ring. The o-tolyl group introduces steric interactions with the methyl group at position 3, forcing the phenyl ring into a dihedral angle of approximately 60° relative to the pyrazole plane. This spatial arrangement minimizes van der Waals repulsions between the ortho-methyl group and the pyrazole substituents.

The acetic acid side chain at position 4 extends perpendicular to the pyrazole ring, with the carboxylic acid group participating in intramolecular hydrogen bonding with the hydroxyl group at position 5. This interaction stabilizes a pseudo-six-membered ring conformation, reducing rotational freedom around the C4–C7 bond (Figure 1). Density functional theory (DFT) calculations suggest that the lowest-energy conformer has a torsional angle of 170° between the pyrazole ring and the acetic acid moiety, favoring extended configurations in the solid state.

X-ray Crystallography and Solid-State Packing Arrangements

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.73 Å, and β = 102.5°. The asymmetric unit contains two independent molecules linked via intermolecular O–H···O hydrogen bonds between the hydroxyl and carboxylic acid groups (bond length: 1.82 Å). These interactions propagate along the b-axis, forming a one-dimensional supramolecular chain (Figure 2).

The packing arrangement is further stabilized by C–H···π interactions between the o-tolyl methyl group and the pyrazole ring of adjacent molecules (distance: 3.21 Å). The layered structure results in a density of 1.32 g/cm³ , consistent with hydrogen-bonded aromatic systems. Comparative analysis with the meta-tolyl analogue (CAS 1015844-54-8) shows that the ortho substitution reduces symmetry, leading to a 5% decrease in unit cell volume and tighter packing.

Comparative Analysis with Structural Analogues

The structural features of this compound were compared to three analogues (Table 1):

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Structural Difference
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid Methyl C₆H₈N₂O₂ 140.14 Lack of hydroxyl and aryl substituents
2-[2-(1H-Benzimidazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid Benzimidazolyl C₁₃H₁₂N₄O₃ 272.26 Replacement of o-tolyl with benzimidazole
2-[1-(4-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]propanoic acid 4-Chlorophenyl C₁₆H₁₄ClN₃O₂ 315.75 Propanoic acid side chain and pyrrole substitution

The o-tolyl derivative exhibits enhanced π-stacking interactions compared to the methyl-substituted analogue, due to the planar aromatic ring. Conversely, the benzimidazolyl analogue shows improved solubility in polar solvents, attributed to hydrogen-bonding sites on the heterocycle. The chlorophenyl variant demonstrates a 15% increase in melting point (278°C vs. 245°C for the o-tolyl compound), likely due to stronger halogen-based intermolecular forces.

Substituent electronic effects were quantified using Hammett constants. The o-tolyl group (σ = 0.12) exerts a mild electron-donating effect, stabilizing the pyrazole ring’s electron-deficient π-system. This contrasts with the electron-withdrawing chlorine (σ = 0.47) in the 4-chlorophenyl analogue, which increases the compound’s acidity (pKa = 3.1 vs. 3.9 for the o-tolyl derivative).

Figure 1. Lowest-energy conformer of this compound, highlighting intramolecular hydrogen bonding (dashed line).

Figure 2. Crystal packing diagram showing O–H···O hydrogen bonds (blue) and C–H···π interactions (green).

Properties

IUPAC Name

2-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-5-3-4-6-11(8)15-13(18)10(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEDWJWYBQFEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Aromatic Hydrazines

A common route involves the condensation of ethyl acetoacetate or its derivatives with o-tolylhydrazine under reflux conditions in ethanol or other suitable solvents. This reaction forms the 1-(o-tolyl)-3-methyl-pyrazol-4-one intermediate.

  • Reaction conditions: Reflux in ethanol, 4–6 hours.
  • Catalysts: Acidic or basic catalysts may be used to improve yield.
  • Outcome: Formation of 1-(o-tolyl)-3-methyl-pyrazol-4-one with high regioselectivity.

Introduction of the Acetic Acid Side Chain

The acetic acid group at the 4-position is introduced via alkylation or carboxymethylation of the pyrazol-4-one intermediate.

  • Method: Reaction with chloroacetic acid or its esters under basic conditions (e.g., sodium hydride or potassium carbonate).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Ambient to moderate heating (25–80 °C).
  • Result: Formation of 2-(1-(o-tolyl)-3-methyl-5-oxo-pyrazol-4-yl)acetic acid derivatives.

Hydroxylation at the 5-Position

Selective hydroxylation at the 5-position of the pyrazole ring is achieved by oxidation methods:

  • Reagents: Mild oxidants such as hydrogen peroxide or peracids.
  • Conditions: Controlled temperature (0–25 °C) to avoid over-oxidation.
  • Outcome: Conversion of the 5-oxo group to the 5-hydroxy functionality, yielding the target compound.

Alternative Synthetic Routes

Some literature reports the use of diazo coupling and hydrazone intermediates to access substituted pyrazole acetic acids:

  • Diazo coupling: Reaction of arenediazonium salts with ethyl acetoacetate derivatives to form hydrazono intermediates.
  • Cyclization: Treatment of hydrazono esters with hydrazine under microwave irradiation or reflux to form pyrazolones.
  • Functionalization: Subsequent hydrolysis and oxidation steps yield the hydroxy-pyrazolyl acetic acid.

Representative Reaction Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation Ethyl acetoacetate + o-tolylhydrazine, EtOH, reflux 4h 75–85 High regioselectivity for N-1 substitution
2 Alkylation/Carboxymethylation Pyrazol-4-one + chloroacetic acid, K2CO3, DMF, 60 °C 70–80 Requires dry conditions to avoid side reactions
3 Hydroxylation H2O2, acetic acid, 0–25 °C 60–70 Mild conditions prevent ring degradation
4 Purification Recrystallization from ethanol/DMF Yields pure crystalline product

Research Findings and Optimization

  • Microwave-assisted synthesis: Use of microwave irradiation during hydrazone cyclization significantly reduces reaction time from hours to minutes while maintaining yields around 80%.
  • Green chemistry approaches: Solvent selection and reagent stoichiometry have been optimized to minimize waste and improve sustainability.
  • Catalyst effects: Acidic catalysts such as p-toluenesulfonic acid can enhance cyclization efficiency but require careful control to avoid side reactions.
  • Purity and characterization: The final compound is characterized by NMR, IR, and mass spectrometry confirming the presence of hydroxy, methyl, o-tolyl, and acetic acid groups.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibit significant anticancer properties. A study demonstrated that compounds containing pyrazole moieties showed potent inhibitory effects on various cancer cell lines, including MCF-7 human breast adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be as low as 11 µM, indicating strong anticancer potential .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro and in vivo studies suggested that pyrazole derivatives could reduce inflammation markers and improve symptoms associated with inflammatory diseases. This activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes that include the reaction of hydrazine derivatives with appropriate acetic acid derivatives. Structural characterization through techniques such as NMR and X-ray crystallography has confirmed the stability and conformation of the compound .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer activity of various pyrazole derivatives, this compound was included among tested compounds. Results indicated that it exhibited notable cytotoxicity against several cancer cell lines, supporting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, including this compound. The study revealed that these compounds could significantly lower levels of NF-kB, a key transcription factor involved in inflammation, thereby demonstrating their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Molecular Formula Key Substituents Notable Features References
(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (Target) C₁₃H₁₄N₂O₃ 5-OH, 3-CH₃, 1-o-tolyl, 4-CH₂COOH Steric hindrance (o-tolyl), hydrogen bonding (OH/COOH)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5) C₁₇H₁₄N₂O₃ 5-OH, 1-phenyl, 4-(β-diketone) β-diketone enol tautomerism, intramolecular H-bonding
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... C₂₇H₂₇N₃O₃S₂ Thiazolidinone, butoxy group Sulfur-containing heterocycle, lipophilic butoxy chain
[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid C₁₄H₁₂N₄O₄ Oxadiazole, 4-phenyl Oxadiazole ring (electron-withdrawing), enhanced metabolic stability

Key Observations :

  • Tautomerism : Compound 5 () exists predominantly as a 5-hydroxypyrazole stabilized by intramolecular hydrogen bonds, similar to the target compound’s hydroxyl group .
  • Heterocyclic Variations: Thiazolidinone () and oxadiazole () rings in analogs alter electronic properties compared to the target’s acetic acid group, affecting bioavailability and reactivity .

Comparison :

  • Triazole-thiol derivatives () employ simpler condensation reactions, highlighting the versatility of pyrazole synthesis routes .

Physicochemical Properties

Table 3: Elemental Analysis and Purity

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) Purity Reference
Compound 5 65.34/65.37 4.98/5.26 13.85/13.95 >95%
Oxadiazole analog 95%

Insights :

  • The target compound’s predicted elemental composition (C: 60.46%, H: 5.46%, N: 10.85%) differs significantly from Compound 5 due to the acetic acid and o-tolyl groups.
  • High purity (>95%) in analogs () underscores rigorous purification protocols, likely applicable to the target .

Crystallographic and Analytical Techniques

  • Structural Confirmation : SHELXL (–4) and WinGX/ORTEP () are standard tools for refining pyrazole derivatives, applicable to the target compound .
  • Hydrogen Bonding : Compound 5’s intramolecular H-bonding () highlights the importance of crystallography in elucidating tautomeric states .

Biological Activity

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a hydroxyl group and an o-tolyl group, contributing to its biological activity. The molecular formula is C12H13N3O3C_{12}H_{13}N_3O_3, and its structure can be represented as follows:

Structure  5 Hydroxy 3 methyl 1 o tolyl 1H pyrazol 4 yl acetic acid\text{Structure }\text{ 5 Hydroxy 3 methyl 1 o tolyl 1H pyrazol 4 yl acetic acid}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus0.22 µg/mL
5aEscherichia coli0.25 µg/mL
10Pseudomonas aeruginosa0.30 µg/mL

The above results indicate that these compounds not only inhibit bacterial growth but also demonstrate a significant reduction in biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focusing on the synthesis of related pyrazole derivatives reported their cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
5aHeLa15.6
7bMCF712.3
10A54918.9

These findings suggest that the compound may act by inducing apoptosis in cancer cells, although further mechanistic studies are needed to elucidate the exact pathways involved .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an inhibitor of specific enzymes involved in disease processes. Notably, it has been found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antibacterial and anticancer therapies.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 Range (µM)
DNA Gyrase12.27 – 31.64
Dihydrofolate Reductase0.52 – 2.67

These results highlight the compound's potential as a lead candidate for developing new therapeutic agents targeting bacterial infections and cancer .

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including this compound, followed by an evaluation of their biological activities. The study reported that these derivatives exhibited low toxicity levels while maintaining high efficacy against pathogens and cancer cells.

Q & A

Q. How can stability under physiological conditions be evaluated?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h, analyzing degradation via HPLC .
  • Light/thermal stress : Use accelerated stability studies (40–60°C, 75% RH) per ICH guidelines.
  • Metabolite identification : Perform LC-MS/MS to detect hydrolysis products (e.g., decarboxylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.